molecular formula C25H25N3O4 B14801930 N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide

N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide

Cat. No.: B14801930
M. Wt: 431.5 g/mol
InChI Key: ISKAGVRTEHYNOL-XNTDXEJSSA-N
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Description

N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a naphthyl group, and a hydrazino-oxobutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide typically involves the cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . This reaction results in the formation of the desired compound through a series of intermediate steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of various compounds . This interaction can lead to the inhibition or activation of these enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxyphenyl group, a naphthyl group, and a hydrazino-oxobutanamide moiety sets it apart from similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-[2-[(E)-3-naphthalen-1-ylprop-2-enoyl]hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C25H25N3O4/c1-2-32-21-13-11-20(12-14-21)26-23(29)16-17-25(31)28-27-24(30)15-10-19-8-5-7-18-6-3-4-9-22(18)19/h3-15H,2,16-17H2,1H3,(H,26,29)(H,27,30)(H,28,31)/b15-10+

InChI Key

ISKAGVRTEHYNOL-XNTDXEJSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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